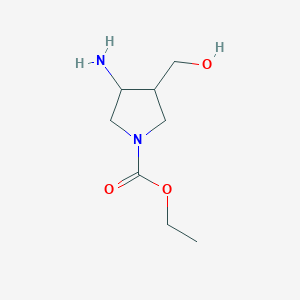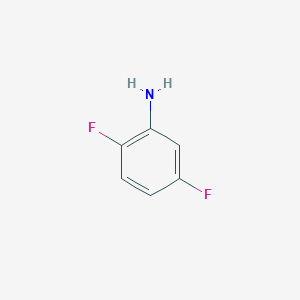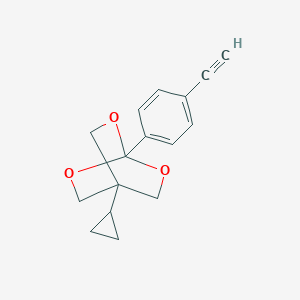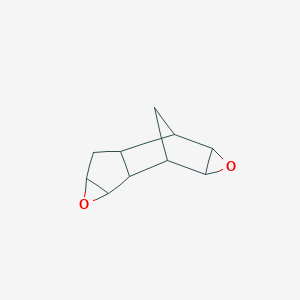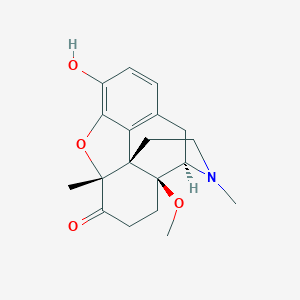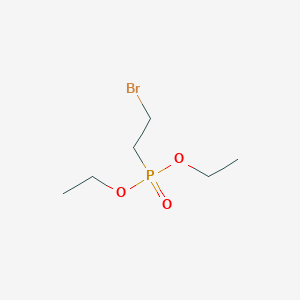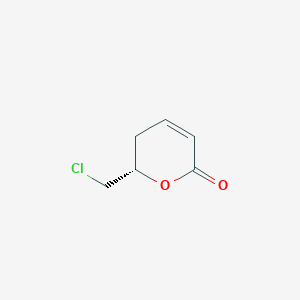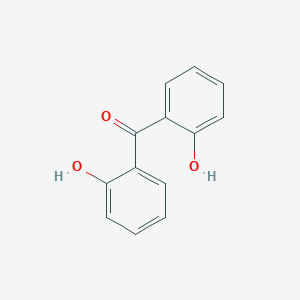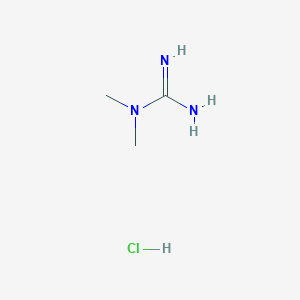
1,1-二甲基胍盐酸盐
描述
1,1-Dimethylguanidine hydrochloride is a chemical compound with the molecular formula C3H9N3·HCl. It is a derivative of guanidine, characterized by the presence of two methyl groups attached to the nitrogen atom. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties .
科学研究应用
1,1-Dimethylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of guanidine derivatives.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
1,1-Dimethylguanidine hydrochloride, also known as metformin, primarily targets the liver . It is an endogenous nitric oxide (NO) synthesis inhibitor . The liver plays a crucial role in maintaining glucose homeostasis in the body .
Mode of Action
The compound interacts with its target, the liver, by suppressing glucose production, a process known as hepatic gluconeogenesis . This interaction results in a decrease in hyperglycemia, which is an elevated level of glucose in the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by 1,1-Dimethylguanidine hydrochloride is the LKB1-AMPK (AMP-activated protein kinase) pathway . This pathway is involved in energy homeostasis. Activation of this pathway suppresses hepatic gluconeogenesis, leading to a decrease in blood glucose levels .
Pharmacokinetics
Its half-life is approximately 7-8 hours . These properties impact the bioavailability of the compound, determining the concentration of the drug that reaches systemic circulation and thus, its efficacy .
Result of Action
The primary result of the action of 1,1-Dimethylguanidine hydrochloride is a decrease in hyperglycemia . By suppressing hepatic gluconeogenesis, it reduces the amount of glucose produced by the liver, leading to lower blood glucose levels . This makes it an effective treatment for conditions like diabetes .
生化分析
Biochemical Properties
1,1-Dimethylguanidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of nitric oxide synthesis. It interacts with enzymes such as nitric oxide synthase, inhibiting its activity and thereby reducing the production of nitric oxide. This interaction is essential in studying the regulation of nitric oxide levels in biological systems. Additionally, 1,1-Dimethylguanidine hydrochloride can interact with other biomolecules, including proteins and nucleic acids, influencing their function and stability .
Cellular Effects
1,1-Dimethylguanidine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of nitric oxide synthesis by 1,1-Dimethylguanidine hydrochloride can affect the signaling pathways that rely on nitric oxide as a signaling molecule. This can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,1-Dimethylguanidine hydrochloride involves its binding interactions with biomolecules, particularly enzymes. By inhibiting nitric oxide synthase, 1,1-Dimethylguanidine hydrochloride reduces the production of nitric oxide, a critical signaling molecule in various physiological processes. This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 1,1-Dimethylguanidine hydrochloride may interact with other enzymes and proteins, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dimethylguanidine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 1,1-Dimethylguanidine hydrochloride remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1,1-Dimethylguanidine hydrochloride can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1,1-Dimethylguanidine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthesis without causing significant adverse effects. At higher doses, toxic effects may be observed, including alterations in blood pressure, heart rate, and renal function. These threshold effects highlight the importance of dosage optimization in experimental studies involving 1,1-Dimethylguanidine hydrochloride .
Metabolic Pathways
1,1-Dimethylguanidine hydrochloride is involved in various metabolic pathways, particularly those related to nitric oxide synthesis. It interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and other related metabolites. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1,1-Dimethylguanidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of 1,1-Dimethylguanidine hydrochloride is essential for elucidating its cellular effects and optimizing its use in experimental studies .
Subcellular Localization
1,1-Dimethylguanidine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is critical for its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethylguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of dimethylamine with cyanamide, followed by hydrolysis and subsequent reaction with hydrochloric acid to yield the hydrochloride salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of 1,1-dimethylguanidine hydrochloride often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize efficiency and minimize by-products. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions: 1,1-Dimethylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted guanidines .
相似化合物的比较
- Methylguanidine hydrochloride
- 1,1,3,3-Tetramethylguanidine
- 1,1-Dimethylbiguanide hydrochloride
- Aminoguanidine hydrochloride
Comparison: 1,1-Dimethylguanidine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits different pharmacokinetic properties . For instance, while methylguanidine hydrochloride is also a guanidine derivative, it lacks the additional methyl groups that confer unique properties to 1,1-dimethylguanidine hydrochloride .
Conclusion
1,1-Dimethylguanidine hydrochloride is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and biological activities make it a valuable tool for researchers and industrial chemists alike.
属性
IUPAC Name |
1,1-dimethylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.ClH/c1-6(2)3(4)5;/h1-2H3,(H3,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVLNFSVPLPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884895 | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-29-5 | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



